

Application Notes and Protocols for FTIR Spectroscopy of (4-Cyanophenoxy)acetic Acid

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Compound of Interest

Compound Name: (4-Cyanophenoxy)acetic acid

Cat. No.: B154988

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Cyanophenoxy)acetic acid is a versatile organic compound with applications in chemical synthesis and as a key intermediate in the development of pharmaceuticals and herbicides. Its molecular structure comprises a para-substituted benzene ring with a cyano group and an ether-linked acetic acid moiety. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for the qualitative and quantitative analysis of this molecule. By identifying the characteristic vibrational frequencies of its functional groups, FTIR spectroscopy provides a unique molecular fingerprint, enabling researchers to confirm its identity, assess its purity, and study its interactions with other molecules.

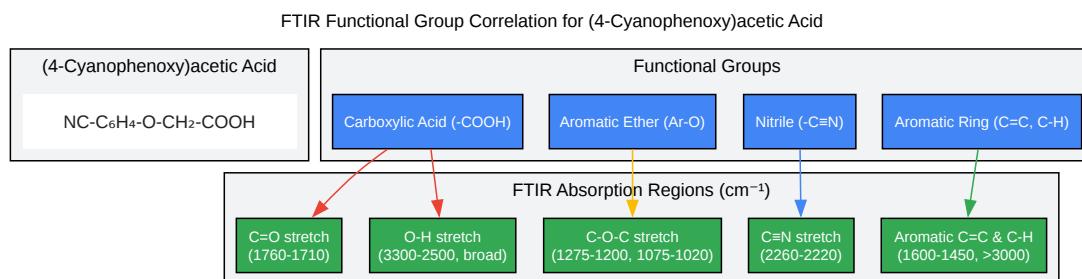
This document provides detailed application notes and experimental protocols for the FTIR spectroscopic analysis of **(4-Cyanophenoxy)acetic acid**, aimed at researchers, scientists, and professionals in drug development.

Functional Group Analysis and Vibrational Mode Correlation

The FTIR spectrum of **(4-Cyanophenoxy)acetic acid** is characterized by the distinct absorption bands corresponding to its primary functional groups: the carboxylic acid, the aromatic ether, and the nitrile group.

- Carboxylic Acid Group (-COOH): This group gives rise to several prominent and easily identifiable peaks. The O-H stretching vibration of the carboxylic acid dimer appears as a very broad and strong absorption band in the $3300\text{-}2500\text{ cm}^{-1}$ region.[1][2][3][4][5][6][7][8] The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak typically between 1760 and 1710 cm^{-1} .[1][2][3][4][5][6][7][8] The C-O stretching and O-H bending vibrations also produce characteristic peaks in the fingerprint region.
- Aromatic Ether Group (Ar-O-CH₂): The C-O-C stretching vibrations of the aromatic ether linkage are typically observed in the $1275\text{-}1200\text{ cm}^{-1}$ (asymmetric) and $1075\text{-}1020\text{ cm}^{-1}$ (symmetric) regions. The presence of the aromatic ring will also result in C-H stretching vibrations above 3000 cm^{-1} and C=C stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ range.
- Nitrile Group (-C≡N): The cyano group has a characteristic and sharp absorption band for the C≡N stretching vibration, which typically appears in the $2260\text{-}2220\text{ cm}^{-1}$ region.[1][2][3][4][5] This peak is often of medium to strong intensity and is located in a region of the spectrum that is relatively free from other absorptions, making it a highly diagnostic feature.

The following diagram illustrates the correlation between the functional groups of **(4-Cyanophenoxy)acetic acid** and their expected FTIR absorption regions.



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Caption: Correlation of functional groups in **(4-Cyanophenoxy)acetic acid** with their characteristic FTIR absorption regions.

Quantitative Data

The following table summarizes the expected FTIR peak assignments for **(4-Cyanophenoxy)acetic acid** based on data from analogous compounds and general spectroscopic principles. Actual peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Functional Group
3300-2500	Strong, Broad	O-H stretch (H-bonded dimer)	Carboxylic Acid
> 3000	Medium-Weak	Aromatic C-H stretch	Aromatic Ring
2980-2850	Medium-Weak	Aliphatic C-H stretch	Acetic Acid Moiety
2260-2220	Medium-Strong, Sharp	C≡N stretch	Nitrile
1760-1710	Strong, Sharp	C=O stretch	Carboxylic Acid
1600-1450	Medium	Aromatic C=C stretch	Aromatic Ring
1440-1395	Medium	O-H bend	Carboxylic Acid
1275-1200	Strong	Asymmetric C-O-C stretch	Aromatic Ether
1075-1020	Medium	Symmetric C-O-C stretch	Aromatic Ether
920-800	Medium, Broad	O-H out-of-plane bend	Carboxylic Acid
850-810	Strong	p-substituted C-H bend	Aromatic Ring

Experimental Protocols

This section provides a detailed protocol for the analysis of solid **(4-Cyanophenoxy)acetic acid** using the KBr pellet method, a common technique for obtaining high-quality FTIR spectra of solid samples.

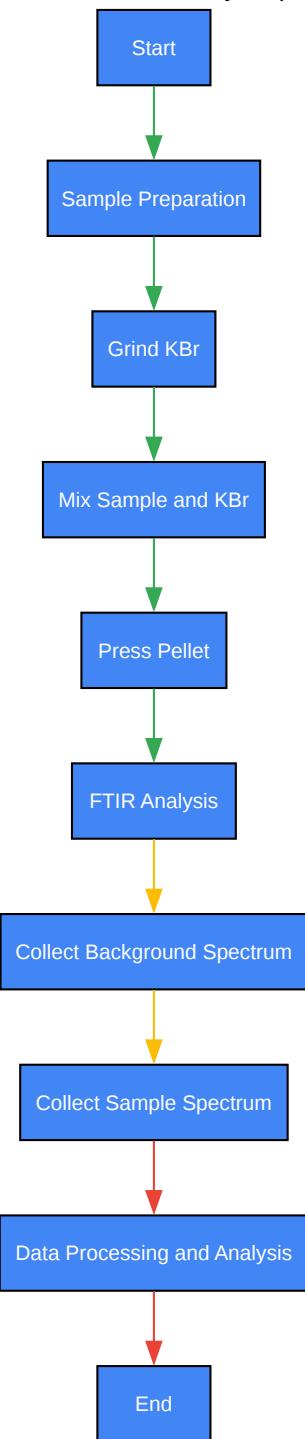
4.1. Materials and Equipment

- **(4-Cyanophenoxy)acetic acid** sample
- FTIR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FTIR spectrometer
- Spatula
- Infrared lamp (optional)

4.2. Experimental Workflow

The following diagram outlines the experimental workflow for the FTIR analysis of **(4-Cyanophenoxy)acetic acid** using the KBr pellet method.

Experimental Workflow for FTIR Analysis (KBr Pellet Method)

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Caption: Step-by-step workflow for FTIR analysis of a solid sample using the KBr pellet method.

4.3. Detailed Procedure

- Sample Preparation:
 - Weigh approximately 1-2 mg of the **(4-Cyanophenoxy)acetic acid** sample.
 - Weigh approximately 100-200 mg of dry, FTIR grade KBr. The ratio of sample to KBr should be roughly 1:100.
 - Gently grind the KBr in an agate mortar and pestle to a fine powder. If the KBr has absorbed moisture, it can be dried under an infrared lamp or in an oven.
 - Add the **(4-Cyanophenoxy)acetic acid** sample to the KBr in the mortar.
 - Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Assemble the pellet-forming die.
 - Transfer a small amount of the sample-KBr mixture into the die, ensuring an even distribution.
 - Place the die into the hydraulic press.
 - Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
 - Carefully release the pressure and disassemble the die to retrieve the KBr pellet.
- FTIR Analysis:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Close the sample compartment.
- Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
- Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm^{-1} .

- Data Processing and Interpretation:
 - The collected spectrum should be baseline corrected and, if necessary, smoothed.
 - Identify the characteristic absorption peaks and compare them to the expected values in the provided table and reference spectra.
 - Assign the observed peaks to the corresponding functional group vibrations to confirm the identity and purity of the **(4-Cyanophenoxy)acetic acid**.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of **(4-Cyanophenoxy)acetic acid**. The distinct and well-defined absorption bands of its carboxylic acid, aromatic ether, and nitrile functional groups provide a reliable method for its identification and quality control. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize FTIR spectroscopy in their work with this important chemical compound.

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